5-Oxo-5-(3-trifluoromethylphenyl)valeric acid
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Overview
Description
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid is a synthetic organic compound with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone. It is commonly used in various scientific experiments and applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid: Similar structure but with the trifluoromethyl group in the para position.
5-Oxo-5-(2-trifluoromethylphenyl)valeric acid: Similar structure but with the trifluoromethyl group in the ortho position.
Uniqueness
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-1-3-8(7-9)10(16)5-2-6-11(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVZZUNNBDSHQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620424 |
Source
|
Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502650-98-8 |
Source
|
Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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